molecular formula C12H10FNO B14077307 (3-(4-Fluorophenyl)pyridin-4-yl)methanol

(3-(4-Fluorophenyl)pyridin-4-yl)methanol

Cat. No.: B14077307
M. Wt: 203.21 g/mol
InChI Key: XIAITZNGEBFNJJ-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)pyridin-4-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a fluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)pyridin-4-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(3-(4-Fluorophenyl)pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)pyridin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

  • (3-fluoro-5-(4-fluorophenyl)pyridin-4-yl)methanol
  • (2-fluoro-5-(3-fluorophenyl)pyridin-4-yl)methanol

Comparison: (3-(4-Fluorophenyl)pyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(4-fluorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12-7-14-6-5-10(12)8-15/h1-7,15H,8H2

InChI Key

XIAITZNGEBFNJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)CO)F

Origin of Product

United States

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